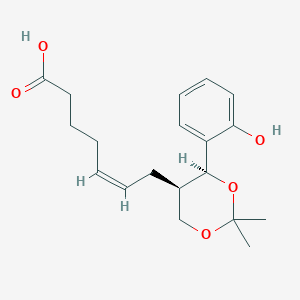
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dioxane ring, a hydroxyphenyl group, and a heptenoic acid chain, making it a subject of interest in synthetic organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid typically involves multi-step organic reactions. One common method includes the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the hydroxyphenyl group via electrophilic aromatic substitution. The heptenoic acid chain is then attached through a series of esterification and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases are often employed to facilitate the cyclization and substitution reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
科学的研究の応用
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
類似化合物との比較
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptanoic acid: A saturated analog with similar structural features but different reactivity.
7-(2,2-Dimethyl-4-(2-methoxyphenyl)-1,3-dioxan-5-yl)heptenoic acid: A methoxy-substituted analog with altered electronic properties.
Uniqueness: 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid stands out due to its combination of a hydroxyphenyl group and a dioxane ring, which imparts unique chemical reactivity and potential biological activity
特性
CAS番号 |
89425-94-5 |
|---|---|
分子式 |
C19H26O5 |
分子量 |
334.4 g/mol |
IUPAC名 |
(Z)-7-[(4S,5R)-4-(2-hydroxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C19H26O5/c1-19(2)23-13-14(9-5-3-4-6-12-17(21)22)18(24-19)15-10-7-8-11-16(15)20/h3,5,7-8,10-11,14,18,20H,4,6,9,12-13H2,1-2H3,(H,21,22)/b5-3-/t14-,18+/m1/s1 |
InChIキー |
VTLAMBSAMRROPW-HUAIYETOSA-N |
異性体SMILES |
CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2O)C/C=C\CCCC(=O)O)C |
正規SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2O)CC=CCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


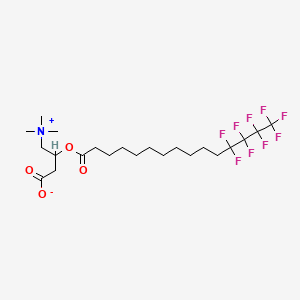

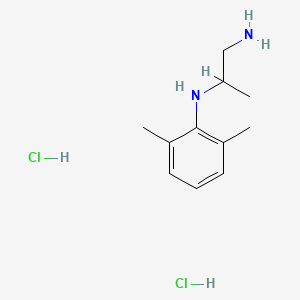
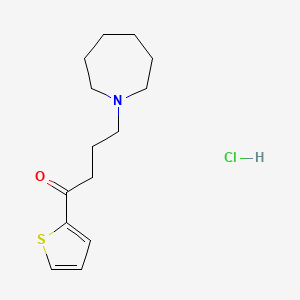
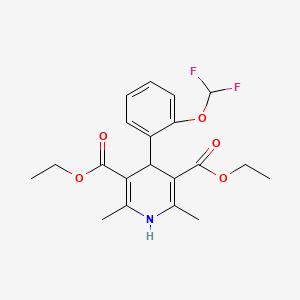

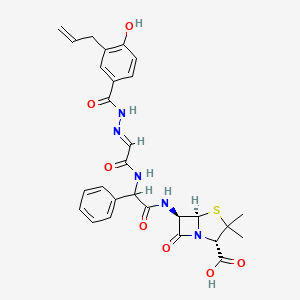
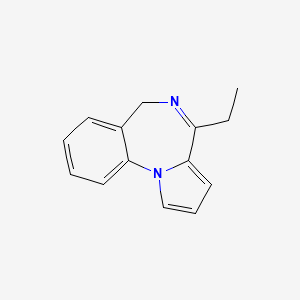

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)

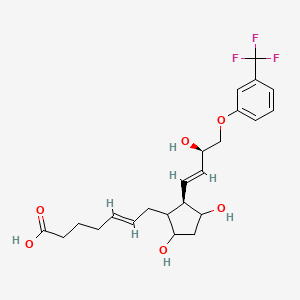
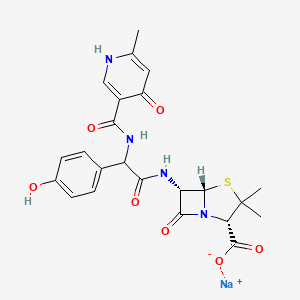
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
